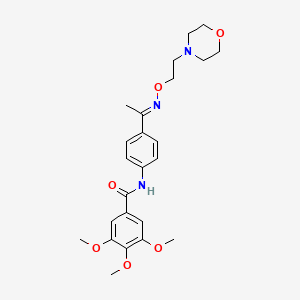

p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime

Description

Properties

CAS No. |

69365-69-1 |

|---|---|

Molecular Formula |

C24H31N3O6 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]benzamide |

InChI |

InChI=1S/C24H31N3O6/c1-17(26-33-14-11-27-9-12-32-13-10-27)18-5-7-20(8-6-18)25-24(28)19-15-21(29-2)23(31-4)22(16-19)30-3/h5-8,15-16H,9-14H2,1-4H3,(H,25,28)/b26-17+ |

InChI Key |

GXJXYDXZJRCHIN-YZSQISJMSA-N |

Isomeric SMILES |

C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetophenone Oxime Derivatives

The compound belongs to the acetophenone oxime class, which is characterized by the presence of an oxime (-N-O-) group attached to an acetophenone scaffold. Key analogs from the literature include:

Key Observations :

- Substituent Effects: The morpholinoethyl group in the target compound introduces a bulky, polar substituent, likely improving water solubility compared to the aminoethyl group in analogs like 4’-(Trifluoromethyl)valerophenone oxime maleate . Morpholino groups are known to enhance metabolic stability due to reduced susceptibility to enzymatic degradation.

- Functional Implications: Analogs with trifluoromethyl groups (e.g., 4’-(Trifluoromethyl)valerophenone oxime) exhibit lower retention factors (~2.00–4.3) in chromatographic analyses, suggesting varying polarities . The target compound’s retention behavior remains unstudied but can be hypothesized to differ due to its morpholinoethyl group.

Heterocyclic and Aromatic Derivatives

However, their applications in polymer synthesis or reactivity with acetyl chlorides diverge significantly from the acetophenone oxime class .

Preparation Methods

Synthesis of Acetophenone Oxime Core

The preparation of acetophenone oximes typically involves the reaction of acetophenone derivatives with hydroxylamine salts under basic conditions. A representative method adapted from literature includes:

- Dissolving hydroxylamine hydrochloride and potassium hydroxide in distilled water.

- Adding 4-substituted acetophenone (in this case, the acetophenone moiety bearing the amino or hydroxy substituent) to the stirred solution.

- Refluxing the mixture with intermittent addition of ethanol until the solution clarifies.

- Isolating the oxime product by cooling and filtration.

This method yields acetophenone oximes in moderate to good yields (~50-65%) and is applicable to various substituted acetophenones.

Formation of p-(3,4,5-Trimethoxybenzoylamino)acetophenone Intermediate

The 3,4,5-trimethoxybenzoylamino group is introduced by acylation of the amino group on the acetophenone derivative:

- The aminoacetophenone intermediate is reacted with 3,4,5-trimethoxybenzoyl chloride or an activated ester derivative under controlled temperature.

- The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane with a base like triethylamine to scavenge HCl.

- The product is purified by extraction and recrystallization.

This step ensures the amide linkage formation critical for the final compound structure.

Synthesis of O-(2-morpholinoethyl)oxime Functionality

The oxime ether formation involves the reaction of the acetophenone oxime with 2-(morpholino)ethyl halides or suitable electrophiles:

- The acetophenone oxime is first prepared as described.

- It is then reacted with 2-(morpholino)ethyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

- The nucleophilic oxygen of the oxime attacks the electrophilic alkyl halide to form the O-alkylated oxime ether.

- Purification is achieved by standard chromatographic techniques.

This step is crucial to introduce the morpholinoethyl group enhancing solubility and biological activity.

Detailed Stepwise Synthetic Scheme

Research Findings and Optimization Notes

- Reaction temperature control is critical in steps 2 and 3 to avoid side reactions and decomposition.

- Use of triethylamine as acid scavenger in amide bond formation improves yield and purity.

- Reflux with intermittent ethanol addition in oxime formation ensures complete conversion and clarity of the reaction mixture.

- Purification by recrystallization or chromatography yields analytically pure products suitable for further applications.

- Yields reported vary from moderate (40-65%) depending on substrate purity and reaction conditions.

Analytical Characterization

- Products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical shifts consistent with oxime and amide functionalities.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- Melting point determination and elemental analysis ensure compound purity.

- Infrared (IR) spectroscopy identifies characteristic oxime (C=N-O) and amide (C=O) stretches.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Acetophenone oxime synthesis | Hydroxylamine hydrochloride, KOH, substituted acetophenone | Water/ethanol | Reflux | 1-2 hours | 53-65 | Addition of ethanol to clarify solution |

| Amide bond formation | 3,4,5-Trimethoxybenzoyl chloride, triethylamine | Chloroform | 0–5 °C to RT | 2 hours | Moderate | Dropwise addition, base neutralizes HCl |

| Oxime O-alkylation | 2-(Morpholino)ethyl chloride, K2CO3 | DMF | RT to mild heating | Several hours | Moderate to good | Nucleophilic substitution on oxime oxygen |

Q & A

Q. What are the recommended safety protocols for handling p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime in laboratory settings?

- Methodological Answer : Based on analogous oxime compounds (e.g., acetophenone oxime), strict safety measures are required. Key protocols include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as oximes may decompose into toxic gases under heat .

- Emergency Response : For eye exposure, rinse with water for 15 minutes and seek medical attention immediately. For spills, collect material in sealed containers and dispose via approved waste systems .

- Storage : Store in airtight glass containers away from strong oxidizers and light, at room temperature .

Q. What synthetic routes are available for preparing this compound, and what are their critical parameters?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Amination : Couple 3,4,5-trimethoxybenzoyl chloride to p-aminoacetophenone under Schotten-Baumann conditions (0–5°C, aqueous NaOH) to form the benzoylamino intermediate .

Oxime Formation : React the ketone group with hydroxylamine hydrochloride in ethanol/water (reflux, 6–8 hours), adjusting pH to 4–5 for optimal yield .

Morpholinoethyl Functionalization : Introduce the O-(2-morpholinoethyl) group via nucleophilic substitution using 2-morpholinoethyl chloride in DMF with K₂CO₃ as a base (60°C, 12 hours) .

Critical Parameters :

- Purity of intermediates (monitored via TLC/HPLC).

- Strict temperature control during amination to avoid side reactions.

- Excess hydroxylamine (1.2–1.5 equiv.) to drive oxime formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization of this compound?

- Methodological Answer : Contradictions often arise from tautomerism (E/Z isomerism in oximes) or solvent effects. Strategies include:

- Variable Temperature NMR : Perform ¹H NMR at 25°C and 60°C to observe dynamic equilibria; sharpening of split peaks indicates tautomeric interconversion .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺ expected at m/z ~529) and compare with isotopic patterns to rule out impurities .

- 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation in ethyl acetate/hexane (1:3) .

Q. What methodological considerations are critical when studying the stability of the oxime moiety in this compound under varying pH and temperature?

- Methodological Answer : Oximes are pH-sensitive and prone to hydrolysis. Key experimental design steps:

- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to assess stability across physiological ranges .

- Kinetic Studies : Monitor degradation via UV-Vis (λmax ~270 nm) or LC-MS at 25°C, 37°C, and 50°C. Calculate half-life (t₁/₂) using first-order kinetics .

- Competing Reactions : Test for Beckmann rearrangement (common in oximes under acidic conditions) by tracking imine/amide byproducts via ¹³C NMR .

- Stabilizers : Evaluate additives like EDTA (0.1 mM) to mitigate metal-catalyzed degradation .

Q. How can researchers optimize the selectivity of this compound in biological target interaction studies?

- Methodological Answer : To enhance specificity for targets like kinases or GPCRs:

- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing morpholinoethyl-oxime hydrogen bonding .

- SAR Modifications : Synthesize analogs with varied substituents (e.g., replacing trimethoxy with nitro groups) and compare IC₅₀ values in enzyme assays .

- Competitive Binding Assays : Employ fluorescence polarization with FITC-labeled probes to quantify displacement efficiency .

- Off-Target Screening : Use BioMAP panels to assess cross-reactivity with unrelated proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may stem from assay conditions or compound purity. Mitigation strategies:

- Replicate Experiments : Repeat assays in triplicate under standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .

- Purity Verification : Reanalyze batches via HPLC (≥98% purity) and ICP-MS to exclude metal contaminants .

- Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logD, pIC₅₀) and apply statistical weighting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.